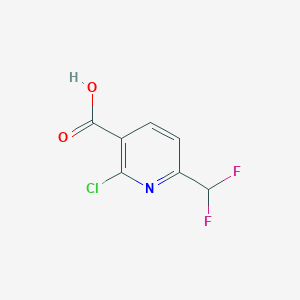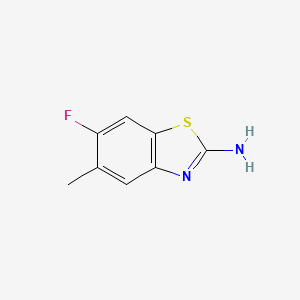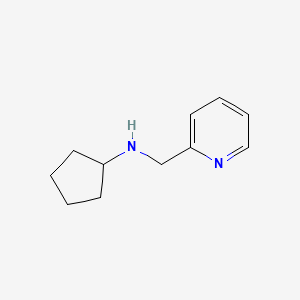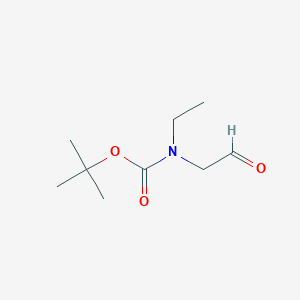![molecular formula C19H16N4O4S B2368915 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251675-47-4](/img/structure/B2368915.png)
6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
A study led by Mieczkowski et al. (2016) describes a mild and efficient approach to synthesize a scaffold structurally similar to 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. This research highlights the unexpected rearrangement and ring contraction of dihydropyrimido derivatives derived from nucleoside precursors, leading to compounds with great structural diversity and potential for medicinal chemistry optimization due to their lead-like properties and low molecular weight. The compounds synthesized demonstrated cytotoxic effects on various cancer cell lines, indicating their potential application in cancer research (Mieczkowski et al., 2016).
Antitumor Activities and FGFR1 Inhibition
Ye et al. (2015) designed, synthesized, and evaluated a series of derivatives, including compounds structurally related to 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, for their ability to inhibit FGFR1 and their cytotoxicity against cancer cell lines. The study identified compounds with potent antitumor activities, suggesting these derivatives could serve as potential agents for treating FGFR1-mediated cancers (Ye et al., 2015).
Supramolecular Chemistry and Hydrogen-bonded Assemblies
Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality in supramolecular chemistry. The study synthesized novel pyrimidine derivatives, investigating their potential as ligands for co-crystallization, leading to 2D and 3D networks through extensive hydrogen bonding. This research opens avenues for utilizing similar pyrimidine derivatives in designing new materials and studying supramolecular architectures (Fonari et al., 2004).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which include structural motifs similar to 6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities. This highlights the potential of such derivatives in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antibacterial Activity
Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative, showcasing its efficacy against various bacterial strains. This research indicates the utility of such pyrimidine derivatives in antimicrobial applications, emphasizing their role in addressing antibiotic resistance (Lahmidi et al., 2019).
Propiedades
IUPAC Name |
6-[(2,4-dimethoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-12-7-6-11(14(9-12)27-2)10-23-18(24)17-16(21-19(23)25)15(22-28-17)13-5-3-4-8-20-13/h3-9H,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZIFNVYUHNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)


![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)



